N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide
Description
N'1-(2-Chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted at position 4 with a 3-methoxypropyl group and at position 5 with a 4-(trifluoromethyl)phenyl moiety. A thioether bridge connects the triazole ring to an ethanohydrazide backbone, which is further modified by a 2-chloroacetyl group.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-[[4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5O3S/c1-29-8-2-7-26-15(11-3-5-12(6-4-11)17(19,20)21)24-25-16(26)30-10-14(28)23-22-13(27)9-18/h3-6H,2,7-10H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQSUKXTWSAQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NN=C1SCC(=O)NNC(=O)CCl)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'1-(2-chloroacetyl)-2-({4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanohydrazide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its pharmacological significance. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Molecular Formula: C16H18ClF3N4OS
Molecular Weight: 396.85 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. Although specific data on this compound is limited, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported .
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Triazole Derivative | Staphylococcus aureus | < 1 | Bactericidal |
| Triazole Derivative | Enterococcus faecalis | 8 | Bactericidal |
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Case Study:
In a study involving a series of triazole derivatives, one compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. This suggests that modifications to the triazole structure can enhance anticancer activity.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Cell Wall Synthesis: Similar to other triazoles, it may interfere with bacterial cell wall biosynthesis.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in targeted cells.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that derivatives similar to this compound exhibit low toxicity in vivo at therapeutic doses. For instance, compounds tested in mouse models showed no significant adverse effects at doses up to 50 mg/kg .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-methoxypropyl group enhances solubility compared to phenyl or chlorophenyl substituents in analogs .
- The 4-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability relative to non-fluorinated analogs .
- The thioether linkage (vs. thiol in ) improves stability under physiological conditions .
Hydrazide Modifications
The 2-chloroacetyl group in the target compound distinguishes it from analogs with arylidene () or heterocyclic substituents (). This group may confer reactivity for covalent binding to biological targets, a feature absent in compounds with inert hydrazide moieties .
Comparison with and
- synthesizes N'-substituted acetohydrazides via hydrazine hydrate reflux in propan-2-ol, followed by aldehyde condensation in acetic acid .
- The target compound likely requires similar conditions but substitutes aldehydes with chloroacetyl chloride for final functionalization.
Physicochemical and Pharmacokinetic Properties
- Reactivity : The chloroacetyl group may lead to instability in aqueous environments, necessitating formulation adjustments .
- Solubility : The 3-methoxypropyl chain improves aqueous solubility relative to purely aromatic substituents (e.g., ) .
Analytical Characterization
Standard techniques for verification include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
